5-(3,5-Dichlorophenyl)-2-formylphenol CAS number 1262003-94-0
5-(3,5-Dichlorophenyl)-2-formylphenol CAS number 1262003-94-0
An In-Depth Technical Guide to 5-(3,5-Dichlorophenyl)-2-formylphenol (CAS Number: 1262003-94-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(3,5-Dichlorophenyl)-2-formylphenol, a biphenyl derivative with significant potential in medicinal chemistry and material science. While specific biological data for this compound is not extensively published, this document, written from the perspective of a Senior Application Scientist, extrapolates from established chemical principles and the known activities of structurally related molecules to present a predictive analysis. This guide covers a proposed synthetic route, predicted physicochemical properties, potential biological activities and mechanisms of action, and detailed experimental protocols for its synthesis and evaluation. The insights provided herein are intended to serve as a foundational resource for researchers initiating projects involving this and similar molecular scaffolds.
Introduction and Molecular Overview
5-(3,5-Dichlorophenyl)-2-formylphenol (CAS: 1262003-94-0) is a unique organic molecule featuring a biphenyl core, a common motif in pharmacologically active compounds.[1] The structure is characterized by a salicylaldehyde moiety linked to a 3,5-dichlorophenyl group. The salicylaldehyde portion is a known precursor for various therapeutic agents and ligands, while the dichlorophenyl group is often incorporated into molecules to enhance biological activity, modulate metabolic stability, and improve target binding affinity.[2][3] The combination of these functional groups suggests that 5-(3,5-Dichlorophenyl)-2-formylphenol may exhibit a range of interesting biological properties.
Table 1: Physicochemical Properties of 5-(3,5-Dichlorophenyl)-2-formylphenol [4][5]
| Property | Value | Source |
| CAS Number | 1262003-94-0 | ChemScene[4][5] |
| Molecular Formula | C₁₃H₈Cl₂O₂ | ChemScene[4][5] |
| Molecular Weight | 267.11 g/mol | ChemScene[4][5] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | ChemScene[4][5] |
| Predicted LogP | 4.1785 | ChemScene[4][5] |
| Hydrogen Bond Donors | 1 | ChemScene[4][5] |
| Hydrogen Bond Acceptors | 2 | ChemScene[4][5] |
| Rotatable Bonds | 2 | ChemScene[4][5] |
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of 5-(3,5-Dichlorophenyl)-2-formylphenol can be logically approached through a two-step process: the formation of the biphenyl core via a Suzuki-Miyaura cross-coupling reaction, followed by the introduction of the formyl group at the ortho position of the phenolic hydroxyl group.
Synthetic Strategy Overview
The proposed synthetic route is outlined below. This strategy is advantageous due to the high functional group tolerance and generally high yields of Suzuki-Miyaura couplings, as well as the regioselectivity offered by modern ortho-formylation methods.[6][7]
Caption: Proposed two-component Suzuki-Miyaura coupling for the synthesis of the target molecule.
Detailed Experimental Protocol: Synthesis of 5-(3,5-Dichlorophenyl)-2-formylphenol
This protocol is a representative procedure based on established methods for Suzuki-Miyaura cross-coupling reactions.[6][8]
Materials:
-
5-Bromo-2-hydroxybenzaldehyde
-
3,5-Dichlorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add 5-bromo-2-hydroxybenzaldehyde (1.0 eq), 3,5-dichlorophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Solvent and Base Addition: Add a 3:1:1 mixture of toluene, ethanol, and degassed water. To this mixture, add potassium carbonate (2.0 eq).
-
Reaction Execution: Purge the flask with argon for 15 minutes. Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-(3,5-Dichlorophenyl)-2-formylphenol as a solid.
Predicted Biological Activities and Potential Mechanisms of Action
While direct biological data for 5-(3,5-Dichlorophenyl)-2-formylphenol is limited, the structural motifs present in the molecule allow for informed predictions of its potential pharmacological activities.
Anticancer Potential
The biphenyl and dichlorophenyl moieties are present in numerous compounds with demonstrated anticancer activity.[1][9] For instance, certain dichlorophenyl-containing compounds have shown efficacy against various cancer cell lines.[2] The salicylaldehyde scaffold has also been investigated for its antiproliferative effects.[10][11]
Potential Mechanism of Action:
-
Kinase Inhibition: The planar aromatic systems could potentially interact with the ATP-binding pocket of various protein kinases involved in cancer cell signaling.
-
Induction of Apoptosis: The compound may trigger programmed cell death through intrinsic or extrinsic pathways.
-
Receptor Modulation: Dichlorophenyl groups are known to interact with various receptors, including the estrogen receptor, which could be relevant in hormone-dependent cancers.[9]
Antimicrobial Activity
The presence of the dichlorophenyl group is often associated with antimicrobial properties.[2] Halogenated phenols and their derivatives are known to disrupt microbial cell membranes and interfere with essential enzymatic processes.
Potential Mechanism of Action:
-
Membrane Disruption: The lipophilic nature of the dichlorophenyl group could facilitate its insertion into the lipid bilayer of bacterial or fungal cell membranes, leading to loss of integrity.
-
Enzyme Inhibition: The compound could inhibit key microbial enzymes, such as those involved in cell wall synthesis or DNA replication.
Recommended Experimental Workflows for Biological Evaluation
To validate the predicted biological activities, a systematic screening approach is recommended.
Workflow for In Vitro Cytotoxicity Screening
Caption: Standard workflow for assessing the in vitro cytotoxicity of the target compound.
Protocol for MTT Assay for Cell Viability[2][12]
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5-(3,5-Dichlorophenyl)-2-formylphenol stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 5-(3,5-Dichlorophenyl)-2-formylphenol (e.g., from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀).
Conclusion
5-(3,5-Dichlorophenyl)-2-formylphenol represents a promising, yet underexplored, chemical entity. Based on a robust analysis of its structural components and the known activities of related compounds, it is predicted to possess significant potential as an anticancer and antimicrobial agent. The proposed synthetic route offers a reliable method for its preparation, and the detailed experimental workflows provide a clear path for its biological evaluation. This technical guide serves as a catalyst for future research, encouraging the scientific community to further investigate the therapeutic and material science applications of this intriguing molecule.
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